[(3S)-piperidin-3-yl]methanethiol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S)-piperidin-3-yl]methanethiol hydrochloride is a chemical compound that features a piperidine ring substituted with a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-piperidin-3-yl]methanethiol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Methanethiol Group: The methanethiol group can be introduced via nucleophilic substitution reactions. For example, a thiol group can be added to a piperidine derivative using thiolating agents under basic conditions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
[(3S)-piperidin-3-yl]methanethiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the piperidine ring or the thiol group.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
[(3S)-piperidin-3-yl]methanethiol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of thiol-containing compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of [(3S)-piperidin-3-yl]methanethiol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to [(3S)-piperidin-3-yl]methanethiol hydrochloride but without the methanethiol group.
Methanethiol: A simple thiol compound without the piperidine ring.
Piperidin-3-ylmethanol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness
This compound is unique due to the presence of both a piperidine ring and a methanethiol group. This combination allows it to participate in a wide range of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Properties
Molecular Formula |
C6H14ClNS |
---|---|
Molecular Weight |
167.70 g/mol |
IUPAC Name |
[(3S)-piperidin-3-yl]methanethiol;hydrochloride |
InChI |
InChI=1S/C6H13NS.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H/t6-;/m0./s1 |
InChI Key |
LTOOPJUVKVOTEF-RGMNGODLSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)CS.Cl |
Canonical SMILES |
C1CC(CNC1)CS.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.